N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide is a complex organic compound that features a benzimidazole moiety linked to a chlorophenyl group through a hydroxypropanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 3-(3-chlorophenyl)-2-hydroxypropanoic acid or its derivatives under amidation conditions, typically using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenyl-2-hydroxypropanamide: Lacks the chlorine atom on the phenyl ring.
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)-2-hydroxypropanamide: Chlorine atom is positioned differently on the phenyl ring.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-5-3-4-12(10-13)11-16(23)18(24)20-9-8-17-21-14-6-1-2-7-15(14)22-17/h1-7,10,16,23H,8-9,11H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYINHCXKPQZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(CC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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